molecular formula C15H12O B049325 Chalcone CAS No. 614-47-1

Chalcone

Cat. No. B049325
CAS RN: 614-47-1
M. Wt: 208.25 g/mol
InChI Key: DQFBYFPFKXHELB-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04035395

Procedure details

Following the description in Example 1, 18 g (0.25 mol) of n-butyraldehyde, 52 g (0.25 mol) of benzylideneacetophenone and 500 ml of dimethylformamide, 250 ml of ethanol and 13.5 g (0.05 mol) of Cat. 1 are -- after addition of 10.1 g (0.1 mol) of triethylamine -- brought to the reflux temperature for 36 hours. To work up the batch, the solvent mixture is distilled off in a waterpump vacuum, the oily residue, when cold, is taken up in 250 ml of chloroform and the solution is washed successively with water, with dilute sodium bisulphite solution and twice more with water. The organic phase is separated off, the chloroform is distilled off and the residue is distilled in an oil pump vacuum. The fraction of boiling point0.2 = 140° - 170° C which is thus obtained is subsequently fractionated through a 30 cm Vigreux column. After a first running of benzylideneacetophenone, 1,3-diphenylheptane-1,4-dione is isolated as the main fraction.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
10.1 g
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4].[CH:6](=[CH:13][C:14]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:15])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.CN(C)C=O.C(N(CC)CC)C>C(O)C>[CH:6](=[CH:13][C:14]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:15])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[C:16]1([C:14](=[O:15])[CH2:13][CH:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:1](=[O:5])[CH2:2][CH2:3][CH3:4])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
C(CCC)=O
Step Two
Name
Quantity
52 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=CC(=O)C1=CC=CC=C1
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
10.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent mixture is distilled off in a waterpump vacuum
WASH
Type
WASH
Details
the solution is washed successively with water, with dilute sodium bisulphite solution and twice more with water
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off
DISTILLATION
Type
DISTILLATION
Details
the chloroform is distilled off
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled in an oil pump vacuum
CUSTOM
Type
CUSTOM
Details
point0.2 = 140° - 170° C which
CUSTOM
Type
CUSTOM
Details
is thus obtained

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)=CC(=O)C1=CC=CC=C1
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CC(C(CCC)=O)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04035395

Procedure details

Following the description in Example 1, 18 g (0.25 mol) of n-butyraldehyde, 52 g (0.25 mol) of benzylideneacetophenone and 500 ml of dimethylformamide, 250 ml of ethanol and 13.5 g (0.05 mol) of Cat. 1 are -- after addition of 10.1 g (0.1 mol) of triethylamine -- brought to the reflux temperature for 36 hours. To work up the batch, the solvent mixture is distilled off in a waterpump vacuum, the oily residue, when cold, is taken up in 250 ml of chloroform and the solution is washed successively with water, with dilute sodium bisulphite solution and twice more with water. The organic phase is separated off, the chloroform is distilled off and the residue is distilled in an oil pump vacuum. The fraction of boiling point0.2 = 140° - 170° C which is thus obtained is subsequently fractionated through a 30 cm Vigreux column. After a first running of benzylideneacetophenone, 1,3-diphenylheptane-1,4-dione is isolated as the main fraction.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
10.1 g
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4].[CH:6](=[CH:13][C:14]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:15])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.CN(C)C=O.C(N(CC)CC)C>C(O)C>[CH:6](=[CH:13][C:14]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:15])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[C:16]1([C:14](=[O:15])[CH2:13][CH:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:1](=[O:5])[CH2:2][CH2:3][CH3:4])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
C(CCC)=O
Step Two
Name
Quantity
52 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=CC(=O)C1=CC=CC=C1
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
10.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent mixture is distilled off in a waterpump vacuum
WASH
Type
WASH
Details
the solution is washed successively with water, with dilute sodium bisulphite solution and twice more with water
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off
DISTILLATION
Type
DISTILLATION
Details
the chloroform is distilled off
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled in an oil pump vacuum
CUSTOM
Type
CUSTOM
Details
point0.2 = 140° - 170° C which
CUSTOM
Type
CUSTOM
Details
is thus obtained

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)=CC(=O)C1=CC=CC=C1
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CC(C(CCC)=O)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04035395

Procedure details

Following the description in Example 1, 18 g (0.25 mol) of n-butyraldehyde, 52 g (0.25 mol) of benzylideneacetophenone and 500 ml of dimethylformamide, 250 ml of ethanol and 13.5 g (0.05 mol) of Cat. 1 are -- after addition of 10.1 g (0.1 mol) of triethylamine -- brought to the reflux temperature for 36 hours. To work up the batch, the solvent mixture is distilled off in a waterpump vacuum, the oily residue, when cold, is taken up in 250 ml of chloroform and the solution is washed successively with water, with dilute sodium bisulphite solution and twice more with water. The organic phase is separated off, the chloroform is distilled off and the residue is distilled in an oil pump vacuum. The fraction of boiling point0.2 = 140° - 170° C which is thus obtained is subsequently fractionated through a 30 cm Vigreux column. After a first running of benzylideneacetophenone, 1,3-diphenylheptane-1,4-dione is isolated as the main fraction.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
10.1 g
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4].[CH:6](=[CH:13][C:14]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:15])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.CN(C)C=O.C(N(CC)CC)C>C(O)C>[CH:6](=[CH:13][C:14]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:15])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[C:16]1([C:14](=[O:15])[CH2:13][CH:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:1](=[O:5])[CH2:2][CH2:3][CH3:4])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
C(CCC)=O
Step Two
Name
Quantity
52 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=CC(=O)C1=CC=CC=C1
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
10.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent mixture is distilled off in a waterpump vacuum
WASH
Type
WASH
Details
the solution is washed successively with water, with dilute sodium bisulphite solution and twice more with water
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off
DISTILLATION
Type
DISTILLATION
Details
the chloroform is distilled off
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled in an oil pump vacuum
CUSTOM
Type
CUSTOM
Details
point0.2 = 140° - 170° C which
CUSTOM
Type
CUSTOM
Details
is thus obtained

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)=CC(=O)C1=CC=CC=C1
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CC(C(CCC)=O)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.